molecular formula C4H7FO2 B174459 (r)-Methyl 2-fluoropropionate CAS No. 146805-74-5

(r)-Methyl 2-fluoropropionate

Cat. No. B174459
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of fluoropropionate derivatives has been described in various studies. For instance, the automated synthesis and formulation of 2-[18 F]fluoropropionate labeled peptides have been accomplished using a flexible, multi-stage synthesis platform . Another study describes the hydrogenation of chiral ®-2-fluoropropionate to give the corresponding chiral alcohol .


Molecular Structure Analysis

The molecular structure of “®-Methyl 2-fluoropropionate” is likely to be similar to that of “Ethyl 2-fluoropropanoate”. The molecular formula of “Ethyl 2-fluoropropanoate” is C5H9FO2, with an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .


Chemical Reactions Analysis

The chemical reactions involving fluoropropionate derivatives have been studied. For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly to give the corresponding chiral alcohol without any serious decrease of the ee value .

Scientific Research Applications

Radiolabeling for PET Imaging

(R)-Methyl 2-fluoropropionate is utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This application is significant for the targeted imaging of diseases, including cancer. For example, 2-[18F]fluoropropionic acid, derived from (R)-Methyl 2-fluoropropionate, has shown promise as a PET tracer for liver cancer detection due to its potential to provide short-chain fatty acid PET images. It's also been used in the development of radiolabeled peptides for disease diagnosis, demonstrating its versatility in bioconjugate chemistry and molecular imaging (Zhanwen Zhang et al., 2019; J. Mařı́k et al., 2006).

Biocatalysis and Biosynthesis

This compound also plays a role in biocatalysis and the biosynthesis of fluorinated organic molecules. The introduction of fluorine into molecules can significantly enhance their performance in various applications, including medicinal chemistry and materials science. For instance, a biocatalytic synthesis approach for 2-fluoro-3-hydroxypropionic acid has been developed, showcasing the environmental and safety advantages of using biocatalytic procedures over chemical methods (Wei Liu et al., 2022).

Chemical Synthesis and Conformational Studies

Furthermore, (R)-Methyl 2-fluoropropionate is significant in chemical synthesis and conformational studies, providing insights into the structure and behavior of fluorinated compounds. Its conformational behavior has been analyzed through NMR and theoretical calculations, offering a deeper understanding of the effects of fluorination on molecular stability and behavior (C. Tormena et al., 2004).

properties

IUPAC Name

methyl (2R)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447925
Record name (r)-methyl 2-fluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Methyl 2-fluoropropionate

CAS RN

146805-74-5, 2366-56-5
Record name Methyl (2R)-2-fluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146805-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-methyl 2-fluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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